molecular formula C15H13IO3 B8763472 4-Benzyloxy-2-iodo-5-methoxybenzaldehyde CAS No. 82583-97-9

4-Benzyloxy-2-iodo-5-methoxybenzaldehyde

Cat. No.: B8763472
CAS No.: 82583-97-9
M. Wt: 368.17 g/mol
InChI Key: HSDVAQOAWAQCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-iodo-5-methoxybenzaldehyde (CAS 82584-00-7) is a benzaldehyde derivative supplied as a key synthetic intermediate for research and development purposes . This compound features iodine and benzyloxy protecting group, making it a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and the preparation of more complex chemical entities . The benzyloxy group enhances solubility in organic solvents, while the iodine atom is a strategic handle for further functionalization. It is strictly for laboratory research and development. Researchers should handle this product with appropriate safety precautions in a controlled laboratory environment. The product is not for diagnostic or therapeutic use, nor for any form of human consumption. Specifications • CAS Number : 82584-00-7 • Molecular Formula : Information not located in search results • Molecular Weight : Information not located in search results • Purity : Information not located in search results Handling and Storage Store in a cool, dry place. For specific storage conditions and handling instructions, refer to the product's Safety Data Sheet (SDS).

Properties

CAS No.

82583-97-9

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

2-iodo-5-methoxy-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13IO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

HSDVAQOAWAQCRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)I)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Hydroxyl/Methyl : The iodine atom in the target compound enhances electrophilicity at the 2-position, making it suitable for nucleophilic aromatic substitution or transition-metal-catalyzed reactions. In contrast, hydroxyl or methyl groups (as in ) limit such reactivity .
  • Benzyloxy Group : The benzyloxy substituent increases lipophilicity compared to unsubstituted benzaldehydes, improving membrane permeability in biological systems .

Physicochemical Properties

  • Solubility : The iodine and benzyloxy groups render the target compound poorly soluble in water but soluble in organic solvents (e.g., DCM, DMF). Analogues like 4-(Benzyloxy)-5-hydroxy-2-methoxybenzaldehyde show slightly better aqueous solubility due to the hydroxyl group .
  • Melting Point: Iodinated derivatives (e.g., target compound and ) generally exhibit higher melting points (>150°C) compared to non-halogenated analogues (<100°C) due to increased molecular weight and halogen bonding .

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